Fmoc-Val-Cit-PAB-Duocarmycin TM

描述

属性

分子式 |

C58H60ClN7O10 |

|---|---|

分子量 |

1050.6 g/mol |

IUPAC 名称 |

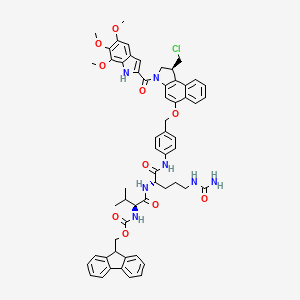

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[(1S)-1-(chloromethyl)-3-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,2-dihydrobenzo[e]indol-5-yl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C58H60ClN7O10/c1-32(2)50(65-58(71)76-31-43-39-15-8-6-13-37(39)38-14-7-9-16-40(38)43)55(68)64-44(19-12-24-61-57(60)70)54(67)62-36-22-20-33(21-23-36)30-75-47-27-46-49(42-18-11-10-17-41(42)47)35(28-59)29-66(46)56(69)45-25-34-26-48(72-3)52(73-4)53(74-5)51(34)63-45/h6-11,13-18,20-23,25-27,32,35,43-44,50,63H,12,19,24,28-31H2,1-5H3,(H,62,67)(H,64,68)(H,65,71)(H3,60,61,70)/t35-,44+,50+/m1/s1 |

InChI 键 |

BCKGVSZLCXRPLX-UQSSJIKVSA-N |

手性 SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC2=CC3=C([C@@H](CN3C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)CCl)C6=CC=CC=C62)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 |

规范 SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC2=CC3=C(C(CN3C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)CCl)C6=CC=CC=C62)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Val-Cit-PAB-Duocarmycin TM: Structure, Properties, and Applications in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fmoc-Val-Cit-PAB-Duocarmycin TM, a key linker-payload conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). This document details its chemical structure, physicochemical properties, and the underlying mechanisms of its action, supported by experimental data and protocols.

Core Structure and Chemical Identity

This compound is a sophisticated chemical entity comprising a cytotoxic payload, Duocarmycin TM, connected to a cleavable linker system. This linker, Fmoc-Val-Cit-PAB, is designed for selective release of the payload within the target cancer cells. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a protecting group, particularly during synthesis.

The core components are:

-

Duocarmycin TM: A highly potent antitumor antibiotic that acts as the cytotoxic agent.

-

Valine-Citrulline (Val-Cit): A dipeptide motif specifically designed to be cleaved by the lysosomal enzyme Cathepsin B, which is often overexpressed in tumor cells.

-

p-Aminobenzyl Alcohol (PAB): A self-immolative spacer that, upon cleavage of the Val-Cit linker, releases the Duocarmycin payload.

A visual representation of the general structure and its components is provided below.

Caption: Structural components of this compound.

Physicochemical and Analytical Data

The chemical properties of the constituent parts of this compound are summarized below. While the exact molecular weight of the final conjugate can vary slightly based on isotopic distribution, the properties of its key components are well-defined.

| Component | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| Duocarmycin TM | C₂₅H₂₃ClN₂O₅ | 466.9 | Potent antitumor antibiotic, DNA alkylating agent.[1][2] |

| Fmoc-Val-Cit-PAB-PNP | C₄₀H₄₂N₆O₁₀ | 766.8 | A cleavable ADC linker. The p-nitrophenyl (PNP) group is a good leaving group for reaction with the payload.[3] |

| MC-Val-Cit-PAB-duocarmycin chloride | C₅₄H₆₅Cl₂N₉O₉ | 1055.05 | A related ADC linker-drug conjugate. |

Analytical Data Summary

Commercially available this compound has been characterized by various analytical techniques.[4] A summary of typical results is presented below.

| Analytical Method | Observed Results |

| ¹H NMR | Spectrum consistent with the proposed structure. |

| RP-HPLC | Purity typically >98%. |

| LC-MS | Mass spectrum confirms the molecular weight of the conjugate. |

Mechanism of Action: A Stepwise Process

The therapeutic efficacy of an ADC utilizing this compound relies on a multi-step process that ensures targeted delivery and activation of the cytotoxic payload.

-

Targeting and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is subsequently internalized, typically through receptor-mediated endocytosis.

-

Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic organelle containing various hydrolytic enzymes.

-

Enzymatic Cleavage: Within the lysosome, the Val-Cit dipeptide linker is recognized and cleaved by Cathepsin B. This cleavage is a critical step for payload release.

-

Self-Immolation and Payload Release: Cleavage of the Val-Cit linker triggers a cascade of spontaneous electronic rearrangements in the PAB spacer, leading to the release of the active Duocarmycin TM payload.

-

DNA Alkylation and Cell Death: Once released, Duocarmycin TM binds to the minor groove of DNA and alkylates the N3 position of adenine.[5] This irreversible DNA alkylation disrupts the DNA architecture, leading to cell cycle arrest and ultimately, apoptotic cell death.

The signaling pathway from ADC internalization to payload release and action is illustrated below.

References

- 1. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]

- 2. WO2017066668A1 - Drug-linker conjugate pharmaceutical compositions - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Duocarmycin - Wikipedia [en.wikipedia.org]

The Core Mechanism of Duocarmycin: A Technical Guide to its Action as a DNA Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

The duocarmycins are a class of exceptionally potent natural products that have garnered significant attention in the field of oncology due to their powerful antitumor activity.[1] First isolated from Streptomyces bacteria, these compounds exert their cytotoxic effects through a unique mechanism of DNA alkylation. This technical guide provides an in-depth exploration of the core mechanism of action of duocarmycin, focusing on its interaction with DNA, the resulting cellular consequences, and the experimental methodologies used to elucidate these processes.

Mechanism of Action: DNA Minor Groove Binding and Alkylation

The cytotoxic activity of duocarmycins stems from their ability to bind to the minor groove of DNA and subsequently alkylate the N3 position of adenine (B156593) bases.[2] This process can be broken down into two key steps:

-

Non-covalent Binding: Duocarmycin's characteristic curved shape allows it to fit snugly within the minor groove of the DNA double helix.[3] This initial binding is non-covalent and exhibits a preference for AT-rich sequences.

-

Covalent Alkylation: Upon binding, the electrophilic cyclopropane (B1198618) ring of the duocarmycin molecule is activated. This activation facilitates a nucleophilic attack from the N3 atom of an adenine base on the least substituted carbon of the cyclopropane ring, leading to the formation of a covalent bond and an irreversible DNA adduct.[4] This alkylation event distorts the DNA helix, leading to strand breaks and ultimately interfering with critical cellular processes like DNA replication and transcription.

The following diagram illustrates the activation of a seco-duocarmycin prodrug and its subsequent alkylation of DNA.

Quantitative Data: Cytotoxicity of Duocarmycin and its Analogs

The duocarmycins exhibit remarkable potency against a wide range of cancer cell lines, with IC50 values often in the picomolar to nanomolar range. The following table summarizes the cytotoxic activity of various duocarmycin derivatives.

| Compound | Cell Line | Cancer Type | IC50 | Reference |

| Duocarmycin SA | L1210 | Mouse Lymphocytic Leukemia | 10 pM | [5] |

| Duocarmycin A | L1210 | Mouse Lymphocytic Leukemia | 30 pM | [5] |

| (+)-CBI-TMI | L1210 | Mouse Lymphocytic Leukemia | 10 pM | [5] |

| Duocarmycin DM | HT-29 | Human Colon Carcinoma | 22 pM | [6] |

| Duocarmycin DM | CL1-5 | Human Lung Adenocarcinoma | 13.8 pM | [6] |

| Duocarmycin DM | Caski | Human Cervical Carcinoma | 3.87 pM | [6] |

| Duocarmycin DM | EJ | Human Bladder Carcinoma | 15.4 pM | [6] |

| Duocarmycin DM | LS174T | Human Colon Adenocarcinoma | 7.31 pM | [6] |

| ICT2700 | RT112 | Human Bladder Carcinoma | 0.18 µM | [7] |

| ICT2700 | EJ138 | Human Bladder Carcinoma | 3.77 µM | [7] |

| ICT2700 | EJ138-CYP1A1 | Human Bladder Carcinoma (CYP1A1 expressing) | 0.05 µM | [7] |

| Duocarmycin TM (CBI-TMI) | BJAB | Burkitt's Lymphoma | 0.153 µM | [8] |

| Duocarmycin TM (CBI-TMI) | WSU-DLCL2 | Diffuse Large B-cell Lymphoma | 0.079 µM | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the DNA alkylating activity of duocarmycin.

DNAse I Footprinting Assay

This assay is used to identify the specific DNA sequences where duocarmycin binds.

Protocol:

-

DNA Probe Preparation: A DNA fragment of interest (typically 100-200 bp) is labeled at one end with a radioactive isotope (e.g., 32P) or a fluorescent dye.

-

Binding Reaction: The labeled DNA probe is incubated with varying concentrations of duocarmycin in a suitable binding buffer. A control reaction without the drug is also prepared.

-

DNase I Digestion: A limited amount of DNase I is added to each reaction to randomly cleave the DNA backbone. The regions of DNA where duocarmycin is bound will be protected from cleavage.

-

Gel Electrophoresis: The DNA fragments are separated by size on a denaturing polyacrylamide gel.

-

Visualization: The gel is visualized by autoradiography (for radioactive labels) or fluorescence imaging. The "footprint" appears as a gap in the ladder of DNA fragments in the lanes containing duocarmycin, indicating the protected binding site.

Thermal Cleavage Assay

This assay is used to confirm the covalent alkylation of adenine residues by duocarmycin.

Protocol:

-

DNA Alkylation: A 32P-end-labeled DNA fragment is incubated with duocarmycin to allow for alkylation.

-

Thermal Treatment: The reaction mixture is heated (typically at 90-100°C) in a neutral pH buffer. This thermal treatment specifically cleaves the DNA backbone at the site of the duocarmycin-adenine adduct.[9][10]

-

Gel Electrophoresis: The resulting DNA fragments are separated on a denaturing polyacrylamide sequencing gel alongside a standard DNA sequencing ladder (e.g., Maxam-Gilbert G+A lane).

-

Analysis: The position of the cleaved fragment on the gel corresponds to the specific adenine residue that was alkylated by duocarmycin.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of duocarmycin that inhibits cell growth by 50% (IC50).

Protocol:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.

-

Drug Treatment: The cells are treated with a serial dilution of duocarmycin for a specific period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) product.

-

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

IC50 Calculation: The absorbance values are plotted against the drug concentration to generate a dose-response curve, from which the IC50 value is calculated.

The following diagram illustrates a typical experimental workflow for assessing the DNA alkylating activity and cytotoxicity of duocarmycin.

Conclusion

The duocarmycins represent a powerful class of DNA alkylating agents with a well-defined mechanism of action. Their ability to selectively target the minor groove of DNA and form covalent adducts with adenine leads to potent cytotoxic effects in cancer cells. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of duocarmycin-based therapeutics. A thorough understanding of their mechanism at the molecular level is crucial for designing next-generation analogs with improved efficacy and safety profiles for clinical applications.

References

- 1. The structural basis for in situ activation of DNA alkylation by duocarmycin SA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of a duocarmycin-DNA adduct-recognizing protein in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Duocarmycins binding to DNA investigated by molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Chemistry of thermal degradation of abasic sites in DNA. Mechanistic investigation on thermal DNA strand cleavage of alkylated DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. electronicsandbooks.com [electronicsandbooks.com]

The Lynchpin of Efficacy: A Technical Guide to the Self-Immolative Mechanism of the PAB Spacer in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

The strategic design of linkers is a critical determinant of the therapeutic index of Antibody-Drug Conjugates (ADCs). Among the arsenal (B13267) of linker technologies, the p-aminobenzyl (PAB) spacer stands out as a cornerstone, prized for its reliable and elegant self-immolative mechanism. This mechanism ensures that the potent cytotoxic payload is released in its unmodified, fully active form specifically within the target cancer cell, thereby minimizing off-target toxicity.[1] This in-depth technical guide elucidates the core principles of the PAB spacer's function, provides detailed experimental protocols for its validation, and presents quantitative data to inform rational ADC design.

The Core Mechanism: A Cascade of Electronic Disassembly

The self-immolative cascade of the PAB spacer is a well-orchestrated process predicated on a 1,6-elimination reaction.[1] This electronic cascade is initiated by the cleavage of a promoiety, frequently a dipeptide such as valine-citrulline (Val-Cit), which is recognized and cleaved by lysosomal proteases like Cathepsin B that are abundant in the tumor microenvironment.[1][2]

Upon enzymatic cleavage of the trigger, the unmasked aniline (B41778) nitrogen of the p-aminobenzyl moiety initiates a rapid and irreversible fragmentation of the spacer.[1] This process results in the release of the unmodified cytotoxic drug, carbon dioxide, and aza-quinone methide.[3] The efficiency and kinetics of this self-immolation are paramount to the ADC's therapeutic efficacy and safety profile.[1]

Figure 1: Self-immolative mechanism of the PAB spacer.

Quantitative Analysis of PAB Spacer Cleavage

The rate of payload release is a critical parameter in ADC design. While direct comparative studies under identical conditions are limited, the following table summarizes representative quantitative data for the cleavage of PAB-based linkers.

| Linker Type | Trigger | Payload Released | Half-life (t½) of Release | Experimental Conditions | Reference |

| PAB Spacer | Cathepsin B | Doxorubicin | ~6 minutes | In vitro enzymatic assay | |

| Val-Cit-PAB | Cathepsin B | MMAE | - | In vitro cleavage assay, rate compared to other dipeptides | [4] |

| Val-Ala-PAB | Cathepsin B | MMAE | Slower than Val-Cit | In vitro cleavage assay | [4] |

Experimental Protocols

Accurate assessment of linker stability and payload release is crucial for the development of effective ADCs. The following are detailed methodologies for key validation experiments.

In Vitro Cathepsin B-Mediated Cleavage Assay (HPLC-Based)

This assay quantifies the rate of payload release from an ADC in the presence of purified Cathepsin B.

Objective: To determine the kinetics of drug release from a Val-Cit-PAB-linker-containing ADC upon incubation with recombinant human Cathepsin B.

Materials:

-

ADC with Val-Cit-PAB linker (e.g., 1 mg/mL stock solution)

-

Recombinant Human Cathepsin B

-

Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5

-

Stop Solution: 1 M Tris-HCl, pH 8.0

-

HPLC system with a suitable column (e.g., C18) and detector (UV or MS)

Procedure:

-

Enzyme Activation: Pre-incubate Recombinant Human Cathepsin B in Assay Buffer for 15 minutes at 37°C to ensure full activity.

-

Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed Assay Buffer.

-

Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. A typical final enzyme concentration is in the nanomolar range (e.g., 20 nM), and the ADC concentration is in the micromolar range (e.g., 1 µM).[5]

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the Stop Solution to quench the reaction.

-

HPLC Analysis: Analyze the quenched samples by HPLC to separate and quantify the released payload, any payload-linker metabolites, and the intact ADC. The concentration of each species is determined by integrating the peak area and comparing it to a standard curve.

-

Data Analysis: Plot the concentration of the released payload over time to determine the initial rate of cleavage. Kinetic parameters such as kcat and Km can be calculated by performing the assay with varying substrate concentrations.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma to predict its in vivo behavior and potential for premature payload release.

Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma from different species (e.g., human, mouse, rat).

Materials:

-

ADC of interest

-

Plasma from the desired species (e.g., human, mouse, rat)

-

Incubator at 37°C

-

Analytical methods for quantification (e.g., ELISA, LC-MS)

Procedure:

-

Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.

-

Sample Collection: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

-

Sample Processing: Process the plasma samples to separate the ADC from other plasma proteins. This can be achieved through methods like immunoaffinity capture.

-

Quantification:

-

ELISA: Use separate ELISAs to measure the concentration of the total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.

-

LC-MS: This technique can directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin).

-

-

Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile of the ADC in plasma.

Signaling Pathways and Experimental Workflows

The efficacy of an ADC is not solely dependent on the linker chemistry but also on the entire process from systemic circulation to intracellular payload release.

Figure 2: ADC intracellular trafficking and payload release pathway.

Figure 3: Experimental workflow for ADC linker validation.

Conclusion

The p-aminobenzyl (PAB) self-immolative spacer remains a robust and extensively validated component in the design of clinically successful Antibody-Drug Conjugates.[1] Its predictable 1,6-elimination mechanism provides an efficient means of liberating the unmodified cytotoxic payload within the target cell, a critical feature for maximizing therapeutic efficacy while minimizing systemic toxicity. A thorough understanding of this mechanism, coupled with rigorous in vitro characterization using the detailed protocols provided, is essential for the rational design and successful development of next-generation ADCs. The continued exploration of novel self-immolative systems, building on the foundational principles of the PAB spacer, will undoubtedly further refine the precision of targeted cancer therapies.

References

In Vitro Cytotoxicity of Duocarmycin Analogs: A Technical Guide

Introduction

The duocarmycins are a class of exceptionally potent, naturally derived antitumor antibiotics first isolated from Streptomyces bacteria in the late 1980s. These compounds, along with their synthetic analogs, exhibit powerful cytotoxic effects against cancer cells, often in the picomolar range.[1] Their unique mechanism of action, which involves sequence-selective alkylation of DNA, makes them compelling payloads for antibody-drug conjugates (ADCs) and subjects of extensive research in oncology.[2] This guide provides a technical overview of the in vitro cytotoxicity of duocarmycin analogs, detailing their mechanism of action, quantitative potency, and the experimental protocols used for their evaluation.

Core Mechanism of Action: DNA Alkylation and Apoptosis

Duocarmycin analogs exert their cytotoxic effects through a well-defined molecular pathway that begins with binding to DNA and culminates in programmed cell death.

-

DNA Minor Groove Binding : The process starts with the non-covalent binding of the duocarmycin molecule to the minor groove of duplex DNA. These agents show a high affinity for AT-rich sequences.[1][2]

-

Irreversible DNA Alkylation : Once positioned within the minor groove, a reactive cyclopropane (B1198618) subunit of the molecule irreversibly alkylates the N3 position of an adenine (B156593) base.[1][2] This covalent adduct formation disrupts the normal architecture of the DNA helix.

-

Induction of DNA Damage and Cell Cycle Arrest : The DNA alkylation leads to significant DNA damage, including the formation of DNA double-strand breaks (DSBs).[1] This damage triggers cellular stress responses, activating proteins like ATM and ATR, which in turn phosphorylate downstream targets. This cascade leads to cell cycle arrest, typically at the G2/M phase, preventing the damaged cells from proceeding through mitosis.[1][3]

-

Apoptosis Induction : If the DNA damage is too severe to be repaired, the cell is directed towards apoptosis.[1] The signaling pathway often involves the activation of p53, which transcriptionally activates pro-apoptotic molecules, ultimately leading to cell death.[4]

This mechanism is effective at any phase of the cell cycle, giving duocarmycins an advantage over agents that only target cells in a specific phase, such as mitosis.

References

- 1. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro [mdpi.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocol for the Conjugation of Fmoc-Val-Cit-PAB-Duocarmycin TM to Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. This targeted delivery mechanism enhances the therapeutic window of the cytotoxic payload by minimizing systemic toxicity. This document provides a detailed protocol for the conjugation of a drug-linker complex, Fmoc-Val-Cit-PAB-Duocarmycin TM, to a monoclonal antibody.

The Fmoc-Val-Cit-PAB component is a chemically sophisticated linker system. The valine-citrulline (Val-Cit) dipeptide is designed to be stable in the bloodstream but is selectively cleaved by cathepsin B, an enzyme commonly overexpressed in the lysosomes of tumor cells.[1][][3] Following enzymatic cleavage, the para-aminobenzylcarbamate (PAB) group acts as a self-immolative spacer, ensuring the efficient release of the unmodified cytotoxic drug, Duocarmycin TM, within the target cell.[1] Duocarmycins are a class of highly potent DNA alkylating agents that are effective against both dividing and non-dividing tumor cells.[4]

This protocol outlines the essential steps for antibody preparation, conjugation, purification, and characterization of the resulting ADC.

Experimental Workflow Overview

The overall process for generating the antibody-drug conjugate is depicted below. It involves the initial reduction of the antibody's interchain disulfide bonds, followed by conjugation with the drug-linker, and subsequent purification and characterization of the ADC.

Caption: High-level workflow for ADC synthesis.

Materials and Reagents

| Reagent | Supplier | Purpose |

| Monoclonal Antibody (mAb) | User-defined | Targeting vehicle |

| This compound | Various | Drug-linker payload |

| Tris(2-carboxyethyl)phosphine (TCEP) | Sigma-Aldrich | Reducing agent |

| Dithiothreitol (DTT) | Sigma-Aldrich | Reducing agent |

| Phosphate Buffered Saline (PBS), pH 7.4 | Gibco | Buffer for antibody and reactions |

| Borate Buffer (50 mM, pH 8.0) | User-prepared | Buffer for reduction |

| Diethylenetriaminepentaacetic acid (DTPA) | Sigma-Aldrich | Chelating agent |

| L-Cysteine | Sigma-Aldrich | Quenching agent |

| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | Solvent for drug-linker |

| Desalting Columns (e.g., Sephadex G-25) | Cytiva | Buffer exchange and purification |

| HPLC Columns (HIC, RP) | Waters, Agilent | ADC characterization |

Experimental Protocols

Antibody Partial Reduction

This protocol aims to selectively reduce the interchain disulfide bonds of the antibody, generating free thiol groups for conjugation. The extent of reduction determines the final drug-to-antibody ratio (DAR).

Workflow for Antibody Partial Reduction

Caption: Step-by-step antibody reduction process.

Procedure:

-

Prepare the antibody in a suitable buffer, such as PBS, at a concentration of 5-10 mg/mL.[1]

-

For a target DAR of 4, add a freshly prepared solution of TCEP or DTT to the antibody solution. A molar excess of 2-5 equivalents of the reducing agent to the antibody is a good starting point.

-

Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.

-

Immediately following incubation, remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with PBS containing 1 mM DTPA. This step is critical to prevent the reduction of the maleimide (B117702) group on the drug-linker in the subsequent step.[1]

-

Determine the concentration of the reduced antibody and the number of free thiols per antibody using established methods (e.g., Ellman's reagent).

Table 1: Typical Parameters for Antibody Reduction

| Parameter | Recommended Range | Notes |

| Antibody Concentration | 5-10 mg/mL | Higher concentrations can increase aggregation risk. |

| Reducing Agent | TCEP or DTT | TCEP is often preferred as it is less prone to oxidation. |

| Molar Ratio (Reducer:mAb) | 2-5 equivalents | This should be optimized to achieve the desired DAR. |

| Incubation Temperature | 37°C | Can be adjusted to control the rate of reduction. |

| Incubation Time | 1-2 hours | Longer times will lead to a higher degree of reduction. |

| Reaction Buffer | PBS with 50 mM Borate, pH 8.0 | A slightly alkaline pH facilitates the reduction reaction. |

Conjugation of this compound to Reduced Antibody

This protocol describes the conjugation of the maleimide-activated drug-linker to the free thiol groups of the reduced antibody.

Workflow for ADC Conjugation

Caption: Step-by-step ADC conjugation process.

Procedure:

-

Dissolve the this compound in a minimal amount of DMSO.

-

Add the drug-linker solution to the reduced antibody solution. A slight molar excess of the drug-linker over the available thiol groups (e.g., 1.2 equivalents per thiol) is recommended. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to minimize antibody denaturation and aggregation.[1]

-

Incubate the reaction at room temperature for 1-4 hours with gentle mixing.[1] The reaction should be protected from light.

-

Quench the reaction by adding an excess of L-cysteine (e.g., 20-fold molar excess relative to the drug-linker) to cap any unreacted maleimide groups. Incubate for an additional 30-60 minutes at room temperature.[1]

Table 2: Typical Parameters for ADC Conjugation

| Parameter | Recommended Value/Range | Notes |

| Molar Ratio (Drug-Linker:Thiol) | 1.2 : 1 | Should be optimized to maximize conjugation efficiency. |

| Reaction Solvent | PBS with <10% DMSO | Minimize organic solvent to prevent antibody precipitation.[1] |

| Incubation Temperature | Room Temperature (20-25°C) | Lower temperatures can be used to slow the reaction rate. |

| Incubation Time | 1-4 hours | Monitor reaction progress by HPLC if possible. |

| Quenching Agent | L-Cysteine | Other thiol-containing reagents can also be used. |

Purification of the Antibody-Drug Conjugate

Purification is necessary to remove unconjugated drug-linker, quenching agent, and any protein aggregates.

Procedure:

-

Purify the crude ADC using a suitable chromatography method. Common techniques include:

-

Size-Exclusion Chromatography (SEC): Separates molecules based on size, effectively removing small molecules like the unconjugated drug-linker and quenching agent.[3]

-

Hydrophobic Interaction Chromatography (HIC): Can be used to separate ADC species with different DARs and remove aggregates.[5]

-

Tangential Flow Filtration (TFF): A scalable method for buffer exchange and removal of small molecule impurities.[6]

-

-

Collect the fractions containing the purified ADC.

-

Concentrate the purified ADC to the desired concentration and buffer exchange into a suitable formulation buffer for storage.

-

Store the purified ADC at 2-8°C for short-term use or at -80°C for long-term storage.[1]

Characterization of the Antibody-Drug Conjugate

The purified ADC must be thoroughly characterized to ensure its quality and consistency.

Key Characterization Parameters:

-

Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody. This is a critical quality attribute that influences the ADC's efficacy and toxicity.[7]

-

Purity: The percentage of the desired ADC species, free from unconjugated antibody, free drug-linker, and other impurities.

-

Aggregation: The presence of high molecular weight species, which can affect the ADC's stability and immunogenicity.

Methods for Characterization:

-

Hydrophobic Interaction Chromatography (HIC): The most common method for determining DAR. ADC species with different numbers of conjugated drugs will have different hydrophobicities and will elute as separate peaks. The weighted average DAR can be calculated from the peak areas.[7]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often performed after reducing the ADC to separate the light and heavy chains. The DAR can be calculated by analyzing the drug loading on each chain.[7]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass measurements of the intact ADC or its subunits, allowing for unambiguous determination of the drug loading and DAR.[8]

-

Size-Exclusion Chromatography (SEC): Used to assess the level of aggregation in the purified ADC sample.

Table 3: Summary of ADC Characterization Methods

| Method | Information Provided | Principle |

| HIC | Average DAR, DAR distribution | Separation based on hydrophobicity, which increases with drug loading. |

| RP-HPLC | Average DAR (on light and heavy chains) | Separation based on polarity after denaturation and reduction.[7] |

| LC-MS | Precise mass of ADC species, confirmation of DAR | Mass-to-charge ratio determination. |

| SEC | Purity, presence of aggregates | Separation based on hydrodynamic radius.[3] |

Conclusion

The protocol described provides a comprehensive framework for the successful conjugation of this compound to a monoclonal antibody. Careful optimization of each step, particularly the antibody reduction and conjugation reactions, is crucial for achieving a homogenous ADC with a desired drug-to-antibody ratio. Thorough characterization of the final product is essential to ensure its quality, efficacy, and safety for preclinical and clinical development.

References

- 1. benchchem.com [benchchem.com]

- 3. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]

- 8. lcms.cz [lcms.cz]

Application Notes and Protocols for the Synthesis of Fmoc-Val-Cit-PAB Linker in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of the Fmoc-Val-Cit-PAB linker, a critical component in the development of cleavable antibody-drug conjugates (ADCs). The Val-Cit dipeptide sequence is specifically designed for cleavage by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. This targeted release mechanism enhances the therapeutic window of the conjugated cytotoxic payload. The protocols herein cover the synthesis of key precursors and the final linker, offering robust procedures for researchers in the field of targeted cancer therapy.

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of biopharmaceuticals that combine the high specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. A key component of an ADC is the linker, which covalently attaches the drug to the antibody. The properties of the linker are paramount to the overall efficacy and safety of the ADC, governing its stability in circulation and the mechanism of payload release at the target site.

The Fmoc-Val-Cit-PAB linker is a protease-cleavable linker that has gained widespread use in ADC development.[1] The dipeptide Valine-Citrulline (Val-Cit) motif is recognized and cleaved by Cathepsin B, a lysosomal protease. This enzymatic cleavage occurs preferentially within the target cancer cells following internalization of the ADC, leading to the release of the cytotoxic payload in a targeted manner. The p-aminobenzyl (PAB) group serves as a self-immolative spacer, which, upon cleavage of the Val-Cit linker, undergoes a 1,6-elimination to release the free drug. This application note provides detailed protocols for the synthesis of the Fmoc-Val-Cit-PAB linker.

Synthesis Workflow

The overall synthesis of the Fmoc-Val-Cit-PAB linker involves a multi-step process, beginning with the preparation of the key intermediates: p-aminobenzyl alcohol (PABOH) and Fmoc-Val-Cit-OH. These intermediates are then coupled to yield the final product.

Caption: Workflow for the synthesis of the Fmoc-Val-Cit-PAB linker.

Experimental Protocols

Protocol 1: Synthesis of p-Aminobenzyl Alcohol (PABOH) from p-Nitrobenzyl Alcohol

This protocol describes the reduction of the nitro group of p-nitrobenzyl alcohol to an amine using hydrazine (B178648) hydrate (B1144303) and Raney nickel as a catalyst.

Materials:

-

p-Nitrobenzyl alcohol

-

Methanol (B129727) or Isopropanol

-

Raney Nickel (50% slurry in water)

-

Hydrazine hydrate (80% solution)

-

Ethyl acetate (B1210297)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve p-nitrobenzyl alcohol (e.g., 15.3 g, 0.1 mol) in 100 mL of methanol or isopropanol.

-

Add Raney nickel (e.g., 0.5 g of a 50% slurry, washed with the reaction solvent) to the solution.

-

Heat the mixture to 50°C with stirring.

-

Slowly add hydrazine hydrate (e.g., 33.75 g, 0.5 mol) dropwise to the reaction mixture. An exothermic reaction may be observed.

-

After the addition is complete, heat the mixture to reflux (approximately 70°C for methanol or 85°C for isopropanol) and continue the reaction for 1.5 to 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully filter off the Raney nickel. Caution: Raney nickel is pyrophoric and must be kept wet.

-

Remove the solvent and excess hydrazine hydrate from the filtrate using a rotary evaporator.

-

To the residue, add 150 mL of ethyl acetate and wash three times with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product as an off-white solid.

Protocol 2: Synthesis of Fmoc-Val-Cit-OH

This protocol outlines the coupling of Fmoc-protected valine to citrulline.

Materials:

-

Fmoc-Val-OH

-

L-Citrulline

-

Peptide coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Dimethylformamide (DMF)

-

Standard solid-phase peptide synthesis (SPPS) resin and reagents (if applicable)

Procedure (Solution Phase):

-

Dissolve L-Citrulline in a suitable solvent system (e.g., a mixture of water and an organic solvent like DME).

-

Add a base such as sodium bicarbonate.

-

In a separate flask, activate Fmoc-Val-OH with a coupling reagent like HBTU or HATU in the presence of a base like DIPEA in DMF.

-

Add the activated Fmoc-Val-OH solution to the citrulline solution and stir at room temperature for several hours until the reaction is complete as monitored by TLC or HPLC.

-

Work up the reaction mixture, typically involving acidification to precipitate the product, followed by filtration and washing.

-

The crude product can be purified by crystallization or chromatography.

Note: Fmoc-Val-Cit-OH is also commercially available from various suppliers.

Protocol 3: Synthesis of Fmoc-Val-Cit-PAB

This protocol describes the final coupling step to produce the desired linker.

Materials:

-

Fmoc-Val-Cit-OH

-

p-Aminobenzyl alcohol (PABOH)

-

N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Diethyl ether

-

Ethyl acetate

-

Round-bottom flask

-

Stirring plate and stir bar

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve p-aminobenzyl alcohol (e.g., 0.99 g, 8.05 mmol) in a mixture of dichloromethane (19 mL) and methanol (7.6 mL) at room temperature.[2]

-

Add EEDQ (1.99 g, 8.05 mmol) to the solution and stir for 5 minutes.[2]

-

Add Fmoc-Val-Cit-OH (2.0 g, 4.03 mmol) in one portion to the reaction mixture.[2]

-

Stir the resulting solution at room temperature for 18 hours.[2]

-

Monitor the reaction by TLC or HPLC.

-

Upon completion, remove the volatile solvents under reduced pressure.

-

Triturate the residue with diethyl ether (20 mL) and wash sequentially with diethyl ether (20 mL), ethyl acetate (20 mL), and again with diethyl ether (20 mL) to afford the title compound as a light yellowish solid.[2]

-

For higher purity, the crude product can be purified by flash column chromatography.

Purification and Characterization

Purification:

-

Method: Flash column chromatography on silica (B1680970) gel.

-

Mobile Phase: A gradient of 3-12% methanol in dichloromethane is an effective solvent system for purification.

Characterization:

-

Appearance: White to off-white solid.[3]

-

Purity (HPLC): Typically ≥95%. A certificate of analysis for a commercial batch showed a purity of 97.15%.[3]

-

¹H NMR: The spectrum should be consistent with the chemical structure of Fmoc-Val-Cit-PAB.[3]

-

Mass Spectrometry (ESI-MS): Calculated for C₃₃H₃₉N₅O₆: 601.29; found: 602.3 [M+H]⁺.[2]

Data Presentation

| Parameter | Synthesis of PABOH | Synthesis of Fmoc-Val-Cit-PAB |

| Reactants | p-Nitrobenzyl alcohol, Hydrazine hydrate, Raney Ni | Fmoc-Val-Cit-OH, p-Aminobenzyl alcohol, EEDQ |

| Solvent(s) | Methanol or Isopropanol | Dichloromethane, Methanol |

| Reaction Time | 1.5 - 3 hours | 18 hours |

| Reaction Temperature | Reflux | Room Temperature |

| Yield | ~91-94% | ~98% (crude) |

| Purification Method | Recrystallization/Extraction | Trituration/Flash Chromatography |

| Expected Purity | >95% | >97% (after chromatography) |

Safety and Handling

-

Raney Nickel: Highly pyrophoric when dry. Always handle under a layer of water or solvent.

-

Hydrazine Hydrate: Toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Dichloromethane: A potential carcinogen. Use in a fume hood and wear gloves.

-

EEDQ: Can be a skin and eye irritant. Handle with care.

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The protocols outlined in this application note provide a comprehensive guide for the synthesis of the Fmoc-Val-Cit-PAB linker. By following these detailed procedures, researchers can reliably produce this key component for the development of next-generation antibody-drug conjugates. The use of this cleavable linker technology holds significant promise for improving the therapeutic index of targeted cancer therapies.

References

Application Notes and Protocols for Developing HER2-Targeting ADCs with Duocarmycin Payloads

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Epidermal Growth Factor Receptor 2 (HER2), a member of the ErbB family of receptor tyrosine kinases, is a well-validated therapeutic target overexpressed in a significant portion of breast, gastric, and other solid tumors.[1] Its role in driving tumor cell proliferation and progression has made it an ideal candidate for targeted therapies.[1] Antibody-Drug Conjugates (ADCs) represent a powerful class of therapeutics that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to cancer cells.[2] This targeted delivery aims to widen the therapeutic window, maximizing anti-tumor efficacy while minimizing systemic toxicity.[3]

Duocarmycins are a class of highly potent DNA-alkylating agents originally isolated from Streptomyces bacteria.[4] Their unique mechanism of action involves binding to the minor groove of DNA and causing irreversible alkylation of adenine (B156593) at the N3 position, which disrupts DNA architecture and leads to apoptotic cell death. This mechanism is effective at any phase of the cell cycle, making duocarmycins particularly effective against solid tumors and potentially able to overcome multi-drug resistance.[2][5]

This document provides detailed application notes and protocols for the preclinical development of HER2-targeting ADCs utilizing duocarmycin payloads, with [vic-]trastuzumab duocarmazine (also known as SYD985) serving as a key example.

Section 1: Mechanism of Action

HER2 Signaling Pathway

HER2 is a transmembrane receptor that, upon homo- or heterodimerization with other HER family members (e.g., HER3), activates downstream signaling cascades.[6][7] This activation is ligand-independent when HER2 is overexpressed. The primary pathways stimulated by HER2 activation are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, both of which promote cell proliferation, survival, and invasion.[6][7]

ADC Mechanism of Action Workflow

The therapeutic strategy of a HER2-targeting duocarmycin ADC, such as SYD985, involves a multi-step process. The ADC first binds to the HER2 receptor on the cancer cell surface. Following binding, the ADC-receptor complex is internalized into the cell via endocytosis. The ADC is then trafficked to the lysosome, where acidic conditions and proteases cleave the linker, releasing the duocarmycin payload prodrug (e.g., seco-DUBA).[8] The prodrug is then activated within the cell, binds to the DNA minor groove, and exerts its potent cell-killing effect through DNA alkylation.[9]

Section 2: Preclinical Development & Key Experimental Protocols

ADC Synthesis and Conjugation

The synthesis of a duocarmycin-based ADC like SYD985 involves the conjugation of a linker-payload moiety to an anti-HER2 monoclonal antibody, such as trastuzumab. A common strategy uses a cleavable valine-citrulline (vc) linker attached to the inactive duocarmycin prodrug, seco-DUBA.[8] Conjugation is often achieved via maleimide (B117702) chemistry to the thiol groups of cysteines on the antibody, which are generated by partially reducing the interchain disulfide bonds.[8] The resulting product is a heterogeneous mixture of ADC species with a varying number of payloads per antibody, known as the drug-to-antibody ratio (DAR).[10] Further purification, for instance by hydrophobic interaction chromatography, can be performed to obtain a more homogeneous product with a specific DAR profile.[8][10]

In Vitro Evaluation

This protocol determines the potency (IC50) of the ADC on HER2-positive and HER2-negative cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method for assessing cell viability.[11]

Materials:

-

HER2-positive cell lines (e.g., SK-BR-3, BT-474)

-

HER2-negative cell line (e.g., SW620, MCF7)[12]

-

Complete cell culture medium

-

96-well plates

-

HER2-targeting ADC, unconjugated antibody

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[11]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.[11]

-

ADC Treatment: Prepare serial dilutions of the ADC and unconjugated antibody in complete medium.

-

Remove the medium from the wells and add 100 µL of the various drug concentrations. Include untreated cells as a negative control and cells treated with the unconjugated antibody as a specificity control.

-

Incubation: Incubate the plate at 37°C for 72-120 hours.[13]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[11]

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight in the dark at 37°C to dissolve the formazan crystals.[11]

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[13]

Table 1: Example In Vitro Cytotoxicity Data for a Trastuzumab-Duocarmycin ADC (SYD985)

| Cell Line | HER2 Expression | ADC IC50 (ng/mL) | Unconjugated Antibody IC50 |

|---|---|---|---|

| SK-BR-3 | High (3+) | ~15 | Inactive |

| BT-474 | High (3+) | ~20 | Inactive |

| NCI-N87 | High (3+) | ~30 | Inactive |

| SK-OV-3 | Moderate (2+) | ~45 | Inactive |

| SW620 | Negative | >10,000 | Inactive |

(Data are illustrative and compiled from preclinical findings for duocarmycin-based ADCs like SYD985)[8][12]

This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells, a crucial feature for treating heterogeneous tumors.[14] A co-culture system is used.[15]

Materials:

-

HER2-positive (Ag+) cell line (e.g., SK-BR-3)

-

HER2-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP-MCF7) or luciferase.[15]

-

96-well clear-bottom black plates

-

HER2-targeting ADC

-

Flow cytometer or high-content imaging system

Procedure:

-

Cell Seeding: Seed a co-culture of Ag+ and Ag- cells in a 96-well plate. Vary the ratio of Ag+ to Ag- cells (e.g., 100:0, 75:25, 50:50, 25:75, 0:100) while keeping the total cell number constant. Incubate overnight.

-

ADC Treatment: Treat the co-cultures with serial dilutions of the ADC.

-

Incubation: Incubate for 96-144 hours to allow for payload release and diffusion.[11]

-

Data Acquisition: Measure the viability of the Ag- (GFP-positive) cell population specifically, using a flow cytometer or by imaging.

-

Data Analysis: For each ADC concentration, plot the viability of the Ag- cells as a function of the percentage of Ag+ cells in the co-culture. A decrease in Ag- cell viability in the presence of Ag+ cells indicates a bystander effect.

In Vivo Evaluation

This protocol assesses the anti-tumor activity of the ADC in an animal model.

Materials:

-

Immunodeficient mice (e.g., SCID or nude mice)

-

HER2-targeting ADC, vehicle control, unconjugated antibody

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously implant HER2-positive tumor cells into the flank of the mice.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment groups (e.g., Vehicle, Unconjugated Antibody, ADC at various doses).

-

Dosing: Administer a single intravenous (i.v.) dose of the respective treatments.[16]

-

Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.

-

Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a defined period.

-

Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Table 2: Example In Vivo Efficacy in a BT-474 Xenograft Model

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (%) |

|---|---|---|---|

| Vehicle Control | - | +1500% | - |

| Trastuzumab | 5 | +800% | ~47% |

| ADC (SYD983) | 1 | +800% | ~47% |

| ADC (SYD983) | 5 | -50% (Regression) | >100% |

(Data are illustrative and based on published results for a trastuzumab-duocarmycin ADC)[8]

Pharmacokinetic (PK) Analysis

This protocol is designed to determine the stability, clearance, and overall exposure of the ADC in an appropriate animal model.[3][17]

Materials:

-

Relevant animal species (e.g., cynomolgus monkeys, as mouse models can show atypical ADC instability)[8]

-

HER2-targeting ADC

-

ELISA or LC-MS/MS equipment for quantification

-

Anticoagulant (for plasma collection)

Procedure:

-

Dosing: Administer a single i.v. dose of the ADC to the animals.

-

Blood Sampling: Collect blood samples at multiple time points (e.g., pre-dose, 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 7 days, 14 days, 21 days). Process blood to collect plasma.

-

Analyte Measurement: Use validated analytical methods to measure the concentration of different ADC analytes in the plasma:

-

Total Antibody: (Both conjugated and unconjugated) typically measured by ELISA.

-

Intact ADC: (Antibody conjugated to payload) often measured by ELISA or affinity capture LC-MS.

-

Free Payload: Measured by LC-MS/MS.

-

-

Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters for each analyte, such as half-life (t½), clearance (CL), and area under the curve (AUC).

Table 3: Example Pharmacokinetic Parameters in Cynomolgus Monkeys

| Analyte | Dose (mg/kg) | Half-life (t½) |

|---|---|---|

| Total Antibody (from ADC) | 10 | ~10-12 days |

| Intact ADC (SYD983) | 10 | ~9-11 days |

(Data are illustrative and based on published results for a trastuzumab-duocarmycin ADC, indicating high stability in primate plasma)[8]

Section 3: Clinical Development and Resistance

Clinical Efficacy of Trastuzumab Duocarmazine (SYD985)

SYD985 has been evaluated in clinical trials for patients with pretreated HER2-positive metastatic breast cancer. The pivotal Phase III TULIP study compared SYD985 to a physician's choice of treatment.[18]

Table 4: Summary of Phase III TULIP Study Results

| Endpoint | Trastuzumab Duocarmazine (SYD985) | Physician's Choice | Hazard Ratio (95% CI) | P-value |

|---|---|---|---|---|

| Median PFS | 7.0 months | 4.9 months | 0.64 (0.49-0.84) | 0.002 |

| Median OS | 21.0 months | 19.5 months | 0.87 (0.68-1.12) | 0.236 |

(Data sourced from published results of the TULIP clinical trial)[19]

The study met its primary endpoint, showing a statistically significant improvement in Progression-Free Survival (PFS).[19] While a numerical trend toward improved Overall Survival (OS) was observed, it did not reach statistical significance.[19] Common adverse events included eye toxicity and fatigue.[19][20]

Mechanisms of Resistance

Resistance to HER2-targeting ADCs is a clinical challenge. Several mechanisms can contribute to reduced efficacy.[21][22]

-

Target Downregulation: Reduced expression of the HER2 receptor on the cell surface limits the binding of the ADC.[23]

-

Altered HER2 Forms: Expression of truncated HER2 isoforms, such as p95HER2, which may lack the ADC binding site or signal differently, can confer resistance.

-

Impaired ADC Processing: Defects in ADC internalization, lysosomal trafficking, or payload release can prevent the cytotoxic agent from reaching its DNA target.[21]

-

Payload Efflux: Increased expression of drug efflux pumps (e.g., ABC transporters) can actively remove the payload from the cancer cell.[21]

-

Activation of Alternative Pathways: Upregulation of bypass signaling pathways can compensate for HER2 blockade, allowing cells to survive.[22]

Conclusion

The development of HER2-targeting ADCs with duocarmycin payloads offers a promising therapeutic strategy for HER2-expressing cancers. The high potency and distinct DNA-alkylating mechanism of duocarmycins provide significant anti-tumor activity, and the ADC approach ensures targeted delivery. A systematic preclinical evaluation, including rigorous in vitro cytotoxicity and bystander assays, followed by in vivo efficacy and pharmacokinetic studies, is critical for identifying lead candidates with a favorable therapeutic index. As demonstrated by trastuzumab duocarmazine (SYD985), this class of ADCs has shown significant clinical potential, though understanding and overcoming resistance mechanisms remains a key focus for future research.

References

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Pharmacokinetics Considerations for Antibody Drug Conjugates - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 5. adcreview.com [adcreview.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, and Evaluation of Linker-Duocarmycin Payloads: Toward Selection of HER2-Targeting Antibody-Drug Conjugate SYD985 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]

- 16. researchgate.net [researchgate.net]

- 17. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 18. SYD985 vs. Physician's Choice in Participants With HER2-positive Locally Advanced or Metastatic Breast Cancer [clin.larvol.com]

- 19. onclive.com [onclive.com]

- 20. ascopubs.org [ascopubs.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Preclinical Testing of Duocarmycin ADCs in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing animal models in the preclinical evaluation of duocarmycin-based antibody-drug conjugates (ADCs). Duocarmycins are a class of highly potent DNA-alkylating agents that, when conjugated to tumor-targeting antibodies, offer a promising therapeutic strategy for various cancers. This document outlines the common animal models employed, key experimental methodologies, and data interpretation to assess the efficacy and toxicity of duocarmycin ADCs.

Introduction to Duocarmycin ADCs and Preclinical Animal Models

Duocarmycin ADCs exert their cytotoxic effects through the targeted delivery of the duocarmycin payload to cancer cells. The antibody component of the ADC binds to a specific antigen on the tumor cell surface, leading to internalization. Once inside the cell, the duocarmycin payload is released and alkylates DNA, causing irreversible damage and subsequent cell death.

Preclinical evaluation in relevant animal models is a critical step in the development of duocarmycin ADCs to assess their anti-tumor activity, pharmacokinetic profile, and potential toxicities before advancing to clinical trials.[1] The most commonly used animal models are immunodeficient mice bearing human tumor xenografts.

Common Animal Models

-

Cell Line-Derived Xenograft (CDX) Models: These models are generated by subcutaneously or orthotopically implanting established human cancer cell lines into immunodeficient mice (e.g., nude, SCID). CDX models are valuable for initial efficacy screening due to their reproducibility and relatively rapid tumor growth.[2][3]

-

Patient-Derived Xenograft (PDX) Models: PDX models are developed by implanting tumor fragments directly from a patient into immunodeficient mice. These models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of the original human tumor.

Efficacy Evaluation in Xenograft Models

The primary goal of efficacy studies is to determine the anti-tumor activity of the duocarmycin ADC. This is typically assessed by monitoring tumor growth inhibition or regression over time.

Quantitative Efficacy Data of Duocarmycin ADCs

The following tables summarize representative quantitative efficacy data from preclinical studies of two investigational duocarmycin ADCs: SYD985 (trastuzumab duocarmazine) and MGC018.

Table 1: Efficacy of SYD985 in Breast Cancer Xenograft Models [4]

| Model | HER2 Status | Treatment | Dose (mg/kg) | Tumor Growth Inhibition (%) | Complete Regressions |

| BT-474 (CDX) | 3+ | SYD985 | 5 | >100 (regression) | 7/8 |

| MAXF 1162 (PDX) | 3+ | SYD985 | 10 | >100 (regression) | Not Reported |

| HBCx-34 (PDX) | 2+ | SYD985 | 10 | Significant Inhibition | Not Reported |

| MAXF 449 (PDX) | 1+ | SYD985 | 10 | Significant Inhibition | Not Reported |

Table 2: Efficacy of MGC018 in Various Solid Tumor Xenograft Models [5][6][7]

| Model | Cancer Type | Treatment | Dose (mg/kg) | Tumor Growth Inhibition (%) | Complete Regressions |

| MDA-MB-468 (CDX) | Triple-Negative Breast | MGC018 | 6 | 98 | 4/5 |

| PA-1 (CDX) | Ovarian | MGC018 | 10 | 89 | 3/6 |

| A375.S2 (CDX) | Melanoma | MGC018 | 3 | 99 | 6/7 |

| Calu-6 (CDX) | Lung | MGC018 | 10 | 91 | Not Reported |

Experimental Protocols

The following are detailed protocols for key experiments in the preclinical evaluation of duocarmycin ADCs.

Protocol for Establishing Subcutaneous Cell Line-Derived Xenografts (CDX)

This protocol describes the subcutaneous injection of tumor cells into immunodeficient mice.[8][9]

Materials:

-

Human cancer cell line of interest

-

Complete cell culture media

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel (optional, can enhance tumor take-rate)[10]

-

Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old)

-

Syringes (1 mL) with needles (27-30 gauge)

-

Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

-

Calipers

Procedure:

-

Cell Preparation:

-

Culture tumor cells in appropriate media until they reach 80-90% confluency.

-

Harvest cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer or automated cell counter.

-

Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (typically 1-10 x 10^6 cells per 100-200 µL). Keep the cell suspension on ice.[10]

-

-

Animal Preparation and Injection:

-

Anesthetize the mouse using the chosen anesthetic.

-

Shave the hair from the injection site (typically the flank).

-

Gently lift the skin and insert the needle subcutaneously.

-

Slowly inject the cell suspension (100-200 µL) to form a small bleb under the skin.

-

Withdraw the needle slowly to prevent leakage.

-

-

Tumor Monitoring:

-

Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).

-

Measure tumor dimensions (length and width) with calipers 2-3 times per week.[11]

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

-

Randomize mice into treatment and control groups when tumors reach the desired size.

-

Protocol for Establishing Patient-Derived Xenografts (PDX)

This protocol outlines the procedure for implanting patient tumor tissue into immunodeficient mice.[12]

Materials:

-

Fresh patient tumor tissue, collected under sterile conditions

-

Sterile PBS

-

Surgical instruments (scalpels, forceps)

-

Immunodeficient mice (e.g., SCID or NSG mice)

-

Anesthetic

-

Sutures or wound clips

Procedure:

-

Tissue Preparation:

-

Within 2-4 hours of surgical resection, place the tumor tissue in sterile PBS on ice.

-

In a sterile biosafety cabinet, dissect the tumor into small fragments (approximately 3x3x3 mm).

-

-

Animal Preparation and Implantation:

-

Anesthetize the mouse.

-

Make a small incision in the skin on the flank.

-

Create a subcutaneous pocket using blunt dissection.

-

Implant one tumor fragment into the pocket.

-

Close the incision with sutures or wound clips.

-

-

Tumor Monitoring and Passaging:

-

Monitor the mice for tumor growth by palpation and caliper measurement.

-

Once the tumor reaches a substantial size (e.g., >1000 mm³), the mouse is euthanized, and the tumor is harvested.

-

The harvested tumor can be serially passaged into new cohorts of mice for expansion and subsequent efficacy studies.[12]

-

Protocol for ADC Administration and Efficacy Assessment

This protocol details the administration of the duocarmycin ADC and the monitoring of its anti-tumor effects.

Materials:

-

Duocarmycin ADC, formulated in a suitable vehicle (e.g., sterile PBS)

-

Vehicle control

-

Mice with established tumors (CDX or PDX)

-

Syringes and needles appropriate for the route of administration

-

Calipers

-

Analytical balance for weighing mice

Procedure:

-

Dosing Preparation:

-

Reconstitute or dilute the duocarmycin ADC and vehicle control to the desired concentrations based on the planned dosing regimen (e.g., mg/kg).

-

-

ADC Administration:

-

Administer the ADC to the treatment groups via the chosen route, typically intravenous (tail vein) or intraperitoneal injection. Dosing schedules can vary (e.g., single dose, once weekly, or every 3-4 days).

-

Administer the vehicle control to the control group using the same volume and schedule.

-

-

Efficacy Monitoring:

-

Measure tumor volume and body weight of each mouse 2-3 times per week.[11]

-

Continue monitoring until tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).

-

-

Data Analysis:

-

Calculate the mean tumor volume for each group at each time point.

-

Determine the percentage of tumor growth inhibition (%TGI) using the formula: %TGI = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100 .

-

Note any instances of complete tumor regression.

-

Protocol for Toxicity Assessment

This protocol describes the monitoring of potential toxicities associated with the duocarmycin ADC.

Procedure:

-

Clinical Observations:

-

Observe the mice daily for any clinical signs of toxicity, including changes in posture, activity level, grooming, and signs of pain or distress (e.g., piloerection, hunched posture, half-shut eyes).[13]

-

-

Body Weight Measurement:

-

Measure the body weight of each mouse 2-3 times per week.

-

A significant body weight loss (>15-20%) is often an indicator of toxicity and may require euthanasia.[13]

-

-

Post-mortem Analysis (Optional):

-

At the end of the study, major organs (e.g., liver, spleen, bone marrow) can be collected for histopathological analysis to identify any treatment-related tissue damage.

-

Blood samples can be collected for complete blood counts (CBC) and serum chemistry analysis to assess hematological and organ function.[14]

-

Signaling Pathways and Experimental Workflows

Duocarmycin ADC Mechanism of Action

The following diagram illustrates the proposed signaling pathway initiated by a duocarmycin ADC upon reaching a tumor cell.

Experimental Workflow for Preclinical Efficacy Testing

The following diagram outlines the general workflow for conducting a preclinical efficacy study of a duocarmycin ADC in a xenograft model.

Conclusion

The preclinical evaluation of duocarmycin ADCs in appropriate animal models is essential for advancing these promising therapeutics toward clinical application. The protocols and information provided in these application notes offer a framework for designing and executing robust in vivo studies to assess the efficacy and safety of novel duocarmycin-based ADCs. Careful selection of animal models, adherence to detailed experimental procedures, and thorough data analysis will contribute to the successful development of this important class of anti-cancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 4. aacrjournals.org [aacrjournals.org]

- 5. macrogenics.com [macrogenics.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Subcutaneous Injection of Tumor Cells [bio-protocol.org]

- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 10. yeasenbio.com [yeasenbio.com]

- 11. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]

- 12. researchgate.net [researchgate.net]

- 13. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Bioanalytical Methods for Characterization of Antibody-Drug Conjugates (ADCs): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a rapidly growing class of biotherapeutics designed for targeted cancer therapy. These complex molecules combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload, connected by a chemical linker. The intricate structure of ADCs necessitates a comprehensive suite of bioanalytical methods to ensure their quality, efficacy, and safety. Critical quality attributes (CQAs) such as the drug-to-antibody ratio (DAR), size variants (aggregation), charge heterogeneity, and stability must be thoroughly characterized throughout the development and manufacturing processes.

This document provides detailed application notes and experimental protocols for the essential bioanalytical methods used in ADC characterization.

I. Determination of Drug-to-Antibody Ratio (DAR)

The Drug-to-Antibody Ratio (DAR) is a critical parameter that directly influences the potency and therapeutic index of an ADC. An optimal DAR ensures sufficient efficacy while minimizing potential toxicity. Hydrophobic Interaction Chromatography (HIC) is a widely used technique for determining the DAR distribution of cysteine-linked ADCs.

Application Note: DAR Analysis by Hydrophobic Interaction Chromatography (HIC-HPLC)

HIC separates molecules based on their surface hydrophobicity. Since the cytotoxic payload is typically more hydrophobic than the antibody, ADCs with different numbers of conjugated drugs will exhibit varying degrees of hydrophobicity, allowing for their separation. The resulting chromatogram shows a distribution of species with different DAR values (DAR 0, DAR 2, DAR 4, etc.), and the weighted average DAR can be calculated from the peak areas.

Experimental Protocol: HIC-HPLC for DAR Determination

Objective: To determine the drug-to-antibody ratio (DAR) of a cysteine-linked ADC.

Materials:

-

ADC sample

-

Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0

-

Mobile Phase B: 25 mM Sodium Phosphate, 20% Isopropanol, pH 7.0

-

HIC HPLC Column (e.g., TSKgel Butyl-NPR)

-

HPLC system with UV detector

Procedure:

-

Prepare the mobile phases and filter them through a 0.22 µm filter.

-

Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min until a stable baseline is achieved.

-

Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

-

Inject 10-20 µL of the prepared ADC sample.

-

Run a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.

-

Monitor the elution profile at 280 nm.

-

Identify the peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4, DAR6, DAR8).

-

Integrate the peak areas for each species.

-

Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species * DAR value of that species) / 100

Data Presentation: Example DAR Profile

| DAR Species | Retention Time (min) | Peak Area (%) |

| DAR 0 | 5.2 | 10.5 |

| DAR 2 | 8.7 | 25.3 |

| DAR 4 | 11.5 | 40.1 |

| DAR 6 | 13.8 | 18.9 |

| DAR 8 | 15.6 | 5.2 |

| Average DAR | 3.8 |

II. Analysis of Size Variants (Aggregation and Fragmentation)

Aggregation is a common degradation pathway for protein therapeutics and can impact both the efficacy and immunogenicity of ADCs. Size Exclusion Chromatography (SEC) is the standard method for quantifying aggregates and fragments.

Application Note: ADC Aggregation Analysis by Size Exclusion Chromatography (SEC-HPLC)

SEC separates molecules based on their hydrodynamic radius. Larger molecules, such as aggregates, elute earlier from the column, while smaller molecules, like the monomer and fragments, elute later. This allows for the quantification of high molecular weight species (HMWS) and low molecular weight species (LMWS).

Experimental Protocol: SEC-HPLC for Aggregation Analysis

Objective: To quantify the percentage of aggregates and fragments in an ADC sample.

Materials:

-

ADC sample

-

Mobile Phase: 0.2 M Potassium Phosphate, 0.25 M Potassium Chloride, pH 6.2

-

SEC HPLC Column (e.g., Agilent AdvanceBio SEC 300Å)

-

HPLC system with UV detector

Procedure:

-

Prepare the mobile phase and filter it through a 0.22 µm filter.

-

Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

-

Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase.

-

Inject 20 µL of the prepared ADC sample.

-

Run an isocratic elution for 30 minutes.

-

Monitor the elution profile at 280 nm.

-

Identify and integrate the peaks corresponding to aggregates, monomer, and fragments.

-

Calculate the percentage of each species based on their respective peak areas relative to the total peak area.

Data Presentation: Example SEC Profile

| Species | Retention Time (min) | Peak Area (%) |

| Aggregate | 6.5 | 1.8 |

| Monomer | 8.1 | 97.5 |

| Fragment | 10.2 | 0.7 |

III. Characterization of Charge Variants

Charge heterogeneity in ADCs can arise from various post-translational modifications on the antibody and the conjugation process itself. Imaged Capillary Isoelectric Focusing (iCIEF) is a high-resolution technique used to separate and quantify these charge variants.

Application Note: ADC Charge Variant Analysis by Imaged Capillary Isoelectric Focusing (iCIEF)

iCIEF separates proteins based on their isoelectric point (pI) in a pH gradient. Different charge variants will migrate to different positions in the capillary, allowing for their quantification. This technique is crucial for monitoring the consistency of the ADC manufacturing process.

Experimental Protocol: iCIEF for Charge Variant Analysis

Objective: To analyze the charge heterogeneity of an ADC sample.

Materials:

-

ADC sample

-

Carrier ampholytes (e.g., Pharmalyte pH 3-10)

-

Anolyte (e.g., 80 mM phosphoric acid)

-

Catholyte (e.g., 100 mM sodium hydroxide)

-

pI markers

-

iCIEF system

Procedure:

-

Prepare the sample mixture by combining the ADC sample (to a final concentration of 0.2 mg/mL), carrier ampholytes, pI markers, and additives (e.g., urea, if necessary to improve resolution).

-

Fill the capillary with the prepared sample mixture.

-

Place the capillary ends into the anolyte and catholyte solutions.

-

Apply a voltage to focus the proteins at their respective pIs.

-

After focusing, mobilize the separated protein zones past a UV detector.

-

Analyze the resulting electropherogram to identify and quantify the main peak and acidic and basic variants.

Data Presentation: Example iCIEF Profile

| Variant | Apparent pI | Peak Area (%) |

| Acidic Variants | < 8.5 | 20.7 |

| Main Peak | 8.7 | 65.2 |

| Basic Variants | > 8.9 | 14.1 |

IV. Intact Mass Analysis

Determining the intact mass of an ADC provides direct confirmation of its identity and the distribution of drug-loaded species. Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary technique for this analysis.

Application Note: Intact ADC Mass Analysis by LC-MS